molecular formula C9H16ClNO2 B6208922 2-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride CAS No. 2703781-72-8

2-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride

Cat. No.: B6208922
CAS No.: 2703781-72-8
M. Wt: 205.7
InChI Key:
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Description

2-azaspiro[35]nonane-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the cyclization of a suitable precursor molecule under acidic conditions to form the spirocyclic core. The carboxylic acid group is then introduced through a subsequent reaction, and the final hydrochloride salt is obtained by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways within biological systems. The spirocyclic structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-azaspiro[3.5]nonane-2-carboxylic acid hydrochloride
  • 2-amino-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester

Uniqueness

2-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the position of the carboxylic acid group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

2703781-72-8

Molecular Formula

C9H16ClNO2

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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